7-(2-Methylphenyl)pteridin-4-amine
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Overview
Description
7-(2-Methylphenyl)pteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their fused pyrimidine and pyrazine rings, and they play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)pteridin-4-amine typically involves the reaction of 7-chloropterin with 2-methylphenylamine. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the substitution of the chlorine atom with the 2-methylphenylamine group . The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methylphenyl)pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropteridines.
Substitution: Various substituted pteridines depending on the reagents used.
Scientific Research Applications
7-(2-Methylphenyl)pteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(2-Methylphenyl)pteridin-4-amine involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, facilitating redox reactions. The compound’s structure allows it to participate in electron transfer processes, making it crucial in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pterin: A basic pteridine compound with similar structural features.
Xanthopterin: Another pteridine derivative with distinct biological roles.
Leucopterin: Known for its presence in butterfly wings and its unique properties.
Uniqueness
7-(2-Methylphenyl)pteridin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylphenyl group enhances its solubility and reactivity compared to other pteridines .
Properties
CAS No. |
30146-30-6 |
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Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
7-(2-methylphenyl)pteridin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-8-4-2-3-5-9(8)10-6-15-11-12(14)16-7-17-13(11)18-10/h2-7H,1H3,(H2,14,16,17,18) |
InChI Key |
RYYKKPVXXZJWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C3C(=NC=NC3=N2)N |
Origin of Product |
United States |
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